molecular formula C10H11NO2 B121844 N-(3-oxopropyl)benzamide CAS No. 158668-63-4

N-(3-oxopropyl)benzamide

Cat. No. B121844
CAS RN: 158668-63-4
M. Wt: 177.2 g/mol
InChI Key: AZQMNFAAZUVCHK-UHFFFAOYSA-N
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Description

N-(3-oxopropyl)benzamide, also known as OPB-9195, is a chemical compound that belongs to the class of benzamides. It has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience. OPB-9195 has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field. We will also explore the various scientific research applications of OPB-9195 and list future directions for further research.

Mechanism of Action

N-(3-oxopropyl)benzamide has been found to act as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a key role in the metabolism of endocannabinoids. By inhibiting FAAH, N-(3-oxopropyl)benzamide increases the levels of endocannabinoids in the brain, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(3-oxopropyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. It has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-oxopropyl)benzamide in lab experiments is its selectivity for FAAH, which allows researchers to study the effects of endocannabinoids specifically. However, one limitation of using N-(3-oxopropyl)benzamide is that it may not accurately reflect the effects of endocannabinoids in vivo, as FAAH inhibition can lead to the accumulation of other fatty acid amides in addition to endocannabinoids.

Future Directions

There are several future directions for further research on N-(3-oxopropyl)benzamide. One area of interest is the potential therapeutic use of N-(3-oxopropyl)benzamide for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the study of the effects of N-(3-oxopropyl)benzamide on the endocannabinoid system in different regions of the brain. Additionally, further research is needed to determine the long-term effects of FAAH inhibition and the potential for tolerance to develop over time.

Synthesis Methods

The synthesis of N-(3-oxopropyl)benzamide involves the reaction of 3-bromopropionyl chloride with aniline in the presence of a base, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure N-(3-oxopropyl)benzamide. This synthesis method has been reported to yield high purity and high yields of N-(3-oxopropyl)benzamide.

Scientific Research Applications

N-(3-oxopropyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers.

properties

CAS RN

158668-63-4

Product Name

N-(3-oxopropyl)benzamide

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

N-(3-oxopropyl)benzamide

InChI

InChI=1S/C10H11NO2/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2,(H,11,13)

InChI Key

AZQMNFAAZUVCHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCC=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC=O

synonyms

Benzamide, N-(3-oxopropyl)-

Origin of Product

United States

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